3-isopropoxy-N-3-isoxazolylbenzamide
Overview
Description
3-isopropoxy-N-3-isoxazolylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is synthesized using specific methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-isopropoxy-N-3-isoxazolylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes involved in bacterial and fungal cell wall synthesis and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to mammalian cells, making it a safe candidate for further research. This compound has been found to inhibit the growth of a wide range of bacterial and fungal strains, including drug-resistant strains. Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-isopropoxy-N-3-isoxazolylbenzamide in lab experiments is its broad-spectrum activity against bacterial and fungal strains. Additionally, this compound has minimal toxicity to mammalian cells, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 3-isopropoxy-N-3-isoxazolylbenzamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Additionally, further research is needed to determine the mechanism of action of this compound and its potential applications in cancer research. Finally, there is a need for further research to improve the solubility of this compound in water, which could expand its potential applications in lab experiments.
Scientific Research Applications
3-isopropoxy-N-3-isoxazolylbenzamide has been studied extensively for its potential applications in various domains of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)18-11-5-3-4-10(8-11)13(16)14-12-6-7-17-15-12/h3-9H,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEGTWFGNYJMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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